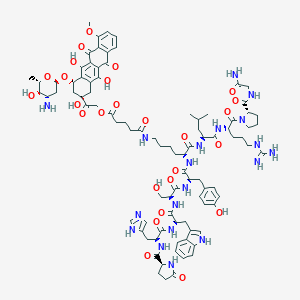
2,3-Dimethylbenzene-1,4-diamine
Übersicht
Beschreibung
2,3-Dimethylbenzene-1,4-diamine, also known as o-Tolidine, is an organic compound with the molecular formula C8H12N2 . It is a derivative of benzene, carrying two methyl groups at the 2nd and 3rd positions and two amino groups at the 1st and 4th positions .
Molecular Structure Analysis
The molecular weight of this compound is 136.2 . Its IUPAC name is 2,3-dimethyl-1,4-benzenediamine and its InChI code is 1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 102-104 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrochromic Poly(Ether Sulfone)s
- Synthesis and Characteristics : Researchers Huang, Kung, Shao, and Liou (2021) developed novel electrochromic poly(ether sulfone)s using derivatives of triphenylamine (TPA) with dimethylamine substituents, including 2,3-Dimethylbenzene-1,4-diamine. These materials show promise for use in electrochromic devices due to their solubility in common solvents, ability to form amorphous films, and thermal stability up to 400 °C (Huang et al., 2021).
Kinetics of Oxidation and Ignition
- 1,2-Dimethylbenzene Oxidation : Gaïl et al. (2008) conducted a study on the oxidation of 1,2-dimethylbenzene to understand its reactivity compared to other dimethylbenzenes. This research is relevant for understanding the combustion and oxidation properties of similar compounds (Gaïl et al., 2008).
Organosoluble Polyimides
- New Polyimides Based on Flexible Diamine : A study by Liaw et al. (2001) focused on synthesizing new polyimides using a benzene rings-containing diamine. These polyimides exhibited excellent solubility and thermal stability, making them suitable for various industrial applications (Liaw et al., 2001).
Structural Analysis of Liquid 1,4-Dimethylbenzene
- X-Ray Diffraction Studies : Drozdowski (2006) used X-ray diffraction to investigate the structure of 1,4-dimethylbenzene, providing insights into the molecular interactions and structural properties of similar compounds (Drozdowski, 2006).
Novel Aromatic Poly(ether imide)s for Gas Separation
- Poly(ether imide)s Synthesis and Applications : Dinari, Ahmadizadegan, and Asadi (2015) synthesized a novel diamine with ether and phenyl linkages for producing aromatic poly(ether imide)s. These polymers showed potential for high-performance gas separation membrane applications due to their solubility and thermal stability (Dinari et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H317, H319, H332, H335, and H412 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and harmful to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
Similar compounds, such as benzene derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzene derivatives, which share a similar structure, are known to undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
Similar compounds have been shown to have various biological effects, including cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylbenzene-1,4-diamine . These factors can include temperature, pH, and the presence of other substances.
Biochemische Analyse
Biochemical Properties
2,3-Dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases (MAOs) and diamine oxidases (DAOs). These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes and ammonia. The interaction between this compound and these enzymes involves the binding of the amine groups to the active site of the enzyme, facilitating the deamination process .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the oxidation of monoamines. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidases and diamine oxidases, which catalyze the oxidative deamination of amines. This process results in the formation of aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of this compound in these pathways can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can determine its role in various biochemical processes .
Eigenschaften
IUPAC Name |
2,3-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVXXLYQIFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967559 | |
| Record name | 2,3-Dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-96-7 | |
| Record name | 1,4-Diamino-2,3-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIAMINO-2,3-DIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZJ9FZY3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)




